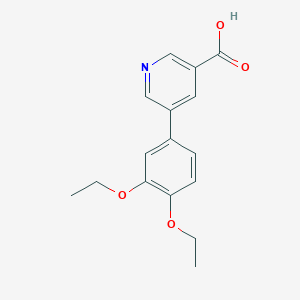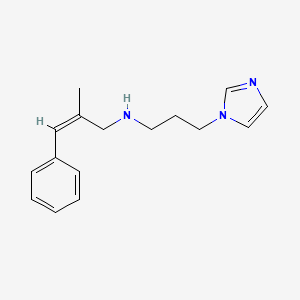![molecular formula C15H18N2O2S B7588290 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide, also known as DMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMB belongs to the class of sulfonamide compounds, which have been widely used as antibacterial and antifungal agents. However, the unique structure of DMB has shown promising results in various research studies, making it an interesting compound to investigate.
作用機序
The mechanism of action of 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of an enzyme called nicotinamide adenine dinucleotide phosphate (NADPH) oxidase. NADPH oxidase is responsible for generating reactive oxygen species (ROS) in the body, which play a role in inflammation and other diseases. By inhibiting NADPH oxidase, this compound can reduce ROS levels and inflammation in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to improve gut barrier function by increasing the expression of tight junction proteins in the gut epithelium. In addition, this compound has been shown to improve glucose tolerance by increasing insulin sensitivity and reducing hepatic glucose production.
実験室実験の利点と制限
One of the major advantages of using 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized in a few steps from commercially available starting materials. Additionally, this compound has shown promising results in various research studies, making it an interesting compound to investigate. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for research on 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide. One area of interest is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can reduce inflammation and oxidative stress in the brain, which are key factors in the development of these diseases. Another area of interest is its potential in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This compound has been shown to reduce inflammation and improve gut barrier function, which may be beneficial in these diseases. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
合成法
The synthesis of 3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide involves a multistep process starting from 2,5-dimethylaniline. The first step involves the protection of the amine group with a tert-butyloxycarbonyl (Boc) group. The protected amine is then reacted with 4-nitrobenzenesulfonyl chloride to form the corresponding sulfonylurea intermediate. Reduction of the nitro group with iron powder and hydrochloric acid followed by deprotection of the Boc group with trifluoroacetic acid results in the formation of this compound.
科学的研究の応用
3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in treating inflammatory bowel disease (IBD). Studies have shown that this compound can reduce inflammation and improve gut barrier function in IBD animal models. It has also been investigated for its potential in treating metabolic disorders such as type 2 diabetes and obesity. This compound has been shown to improve glucose tolerance and reduce weight gain in animal models. Additionally, this compound has been studied for its potential in treating cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
3-[(2,5-dimethylphenyl)methylamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-6-7-12(2)13(8-11)10-17-14-4-3-5-15(9-14)20(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZVZTIGBREHFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC2=CC(=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)
![3-[(3-Bromophenyl)methylcarbamoylamino]propanoic acid](/img/structure/B7588224.png)
![6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588227.png)

![3-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7588234.png)
![[2-(2-bromo-4-nitroanilino)-2-oxo-1-phenylethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7588238.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7588246.png)
![2-[2-Methoxyethyl(oxolane-2-carbonyl)amino]acetic acid](/img/structure/B7588265.png)
![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)

![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)

![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)